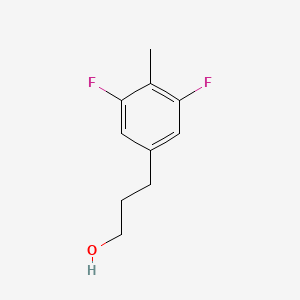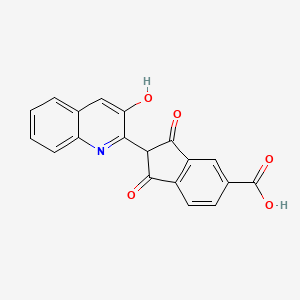
1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” is a complex organic compound that features both indene and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Moiety: Starting from a suitable indene precursor, such as indene itself, through a series of reactions including halogenation, Grignard reaction, and cyclization.
Quinoline Attachment: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Final Coupling: The two moieties are then coupled under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and carboxylic acid groups.
Reduction: Reduction reactions might target the quinoline ring or the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Chemical Industry: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential precursor for drug development.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
類似化合物との比較
Similar Compounds
Indene Derivatives: Compounds like indene-1-carboxylic acid.
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline.
特性
CAS番号 |
40538-23-6 |
|---|---|
分子式 |
C19H11NO5 |
分子量 |
333.3 g/mol |
IUPAC名 |
(2S)-2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylic acid |
InChI |
InChI=1S/C19H11NO5/c21-14-8-9-3-1-2-4-13(9)20-16(14)15-17(22)11-6-5-10(19(24)25)7-12(11)18(15)23/h1-8,15,21H,(H,24,25)/t15-/m0/s1 |
InChIキー |
ZFEWVGNTHIIVBH-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)[C@H]3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
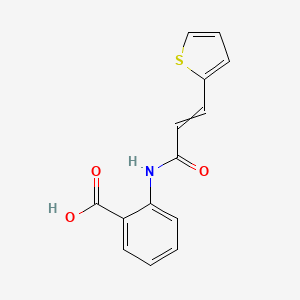
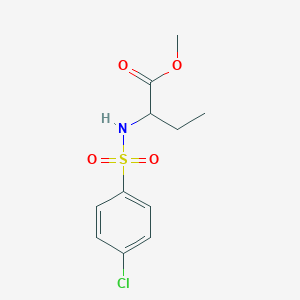
![6-((Benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8476164.png)
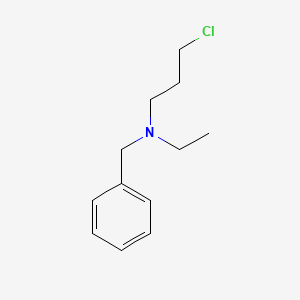
![2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine](/img/structure/B8476175.png)
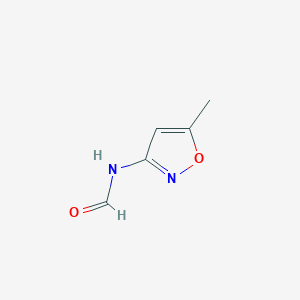
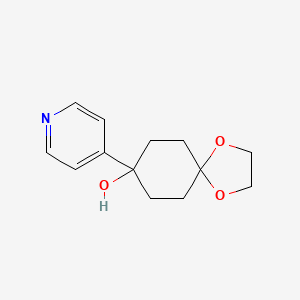

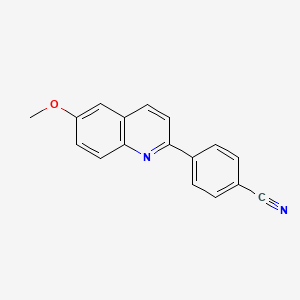
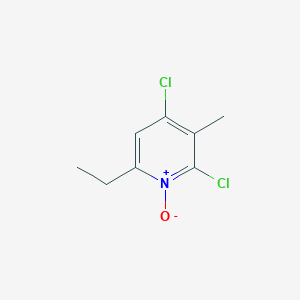
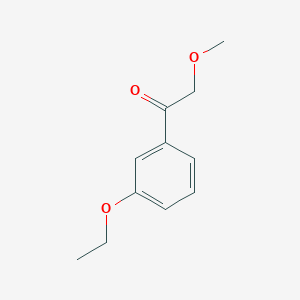
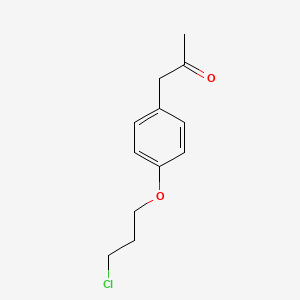
![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)
